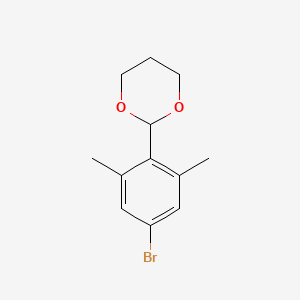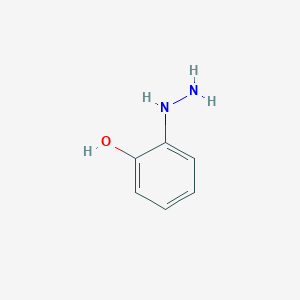
4-(3-(Piperidin-3-yl)propyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Piperidin-3-yl)propyl)morpholine is an organic compound that features both morpholine and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Piperidin-3-yl)propyl)morpholine typically involves the reaction of piperidine with a morpholine derivative. One common method involves the alkylation of piperidine with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Piperidin-3-yl)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields the corresponding amines .
Aplicaciones Científicas De Investigación
4-(3-(Piperidin-3-yl)propyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4-(3-(Piperidin-3-yl)propyl)morpholine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating neurotransmitter release and affecting signal transduction pathways. This compound can influence pathways such as the NF-κB and PI3K/Akt pathways, which are involved in cell survival and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound is unique due to the presence of both morpholine and piperidine rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity compared to compounds containing only one of these rings .
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
4-(3-piperidin-3-ylpropyl)morpholine |
InChI |
InChI=1S/C12H24N2O/c1-3-12(11-13-5-1)4-2-6-14-7-9-15-10-8-14/h12-13H,1-11H2 |
Clave InChI |
AQXWAAMFWWPWLC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















